5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
SC560 is a member of the class of pyrazoles that is 1H-pyrazole which is substituted at positions 1, 3 and 5 by 4-methoxyphenyl, trifluoromethyl and 4-chlorophenyl groups, respectively. Unlike many members of the diaryl heterocycle class of cyclooxygenase (COX) inhibitors, SC-560 is selective for COX-1. It has a role as a cyclooxygenase 1 inhibitor, a non-steroidal anti-inflammatory drug, an apoptosis inducer, an antineoplastic agent and an angiogenesis modulating agent. It is a member of pyrazoles, an organofluorine compound, an aromatic ether and a member of monochlorobenzenes.
Brand Name:
Vulcanchem
CAS No.:
188817-13-2
VCID:
VC0542715
InChI:
InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3
SMILES:
COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl
Molecular Formula:
C17H12ClF3N2O
Molecular Weight:
352.7 g/mol
5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole
CAS No.: 188817-13-2
Inhibitors
VCID: VC0542715
Molecular Formula: C17H12ClF3N2O
Molecular Weight: 352.7 g/mol
Purity: >98% (or refer to the Certificate of Analysis)
CAS No. | 188817-13-2 |
---|---|
Product Name | 5-(4-Chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)-1H-pyrazole |
Molecular Formula | C17H12ClF3N2O |
Molecular Weight | 352.7 g/mol |
IUPAC Name | 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-(trifluoromethyl)pyrazole |
Standard InChI | InChI=1S/C17H12ClF3N2O/c1-24-14-8-6-13(7-9-14)23-15(10-16(22-23)17(19,20)21)11-2-4-12(18)5-3-11/h2-10H,1H3 |
Standard InChIKey | PQUGCKBLVKJMNT-UHFFFAOYSA-N |
SMILES | COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Canonical SMILES | COC1=CC=C(C=C1)N2C(=CC(=N2)C(F)(F)F)C3=CC=C(C=C3)Cl |
Appearance | Solid powder |
Description | SC560 is a member of the class of pyrazoles that is 1H-pyrazole which is substituted at positions 1, 3 and 5 by 4-methoxyphenyl, trifluoromethyl and 4-chlorophenyl groups, respectively. Unlike many members of the diaryl heterocycle class of cyclooxygenase (COX) inhibitors, SC-560 is selective for COX-1. It has a role as a cyclooxygenase 1 inhibitor, a non-steroidal anti-inflammatory drug, an apoptosis inducer, an antineoplastic agent and an angiogenesis modulating agent. It is a member of pyrazoles, an organofluorine compound, an aromatic ether and a member of monochlorobenzenes. |
Purity | >98% (or refer to the Certificate of Analysis) |
Shelf Life | >2 years if stored properly |
Solubility | Soluble in DMSO, not in water |
Storage | Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms | 5-(4-chlorophenyl)-1-(4-methoxyphenyl)-3-trifluoromethylpyrazole SC 560 SC-560 SC560 |
Reference | 1: Li W, Wan L, Zhai LY, Wang J. Effects of SC-560 in combination with cisplatin or taxol on angiogenesis in human ovarian cancer xenografts. Int J Mol Sci. 2014 Oct 23;15(10):19265-80. doi: 10.3390/ijms151019265. PubMed PMID: 25342321; PubMed Central PMCID: PMC4227273. 2: Paskauskas S, Parseliunas A, Kerkadze V, Nobiling R, Schmidt J, Ryschich E. Blockade of leukocyte haptokinesis and haptotaxis by ketoprofen, diclofenac and SC-560. BMC Immunol. 2011 Nov 12;12:64. doi: 10.1186/1471-2172-12-64. PubMed PMID: 22078067; PubMed Central PMCID: PMC3247092. 3: Long S, Theiss KL, Mattei A, Loftin CD, Li T. Solid-state properties of the cyclooxygenase-1-selective inhibitor, SC-560. AAPS PharmSciTech. 2010 Jun;11(2):485-8. doi: 10.1208/s12249-010-9407-y. Epub 2010 Mar 20. PubMed PMID: 20306238; PubMed Central PMCID: PMC2902343. 4: Okamoto M, Sakai M, Goto Y, Salim MT, Baba C, Goto K, Watashi K, Shimotohno K, Baba M. Anti-bovine viral diarrhoea virus and hepatitis C virus activity of the cyclooxygenase inhibitor SC-560. Antivir Chem Chemother. 2009 Sep 25;20(1):47-54. doi: 10.3851/1372. PubMed PMID: 19794231. 5: Long S, Theiss KL, Li T, Loftin CD. Cyclo-oxygenase-1-selective inhibitor SC-560. Acta Crystallogr Sect E Struct Rep Online. 2009 Jan 23;65(Pt 2):o360. doi: 10.1107/S1600536809001779. PubMed PMID: 21581958; PubMed Central PMCID: PMC2968361. 6: Aldasoro M, Mauricio MD, Serna E, Cortina B, Segarra G, Medina P, Vila JM, Flor B, Lluch S. Effects of aspirin, nimesulide, and SC-560 on vasopressin-induced contraction of human gastroepiploic artery and saphenous vein. Crit Care Med. 2008 Jan;36(1):193-7. PubMed PMID: 18090373. 7: Lee E, Choi MK, Han IO, Lim SJ. Role of p21CIP1 as a determinant of SC-560 response in human HCT116 colon carcinoma cells. Exp Mol Med. 2006 Jun 30;38(3):325-31. PubMed PMID: 16819292. 8: Brenneis C, Maier TJ, Schmidt R, Hofacker A, Zulauf L, Jakobsson PJ, Scholich K, Geisslinger G. Inhibition of prostaglandin E2 synthesis by SC-560 is independent of cyclooxygenase 1 inhibition. FASEB J. 2006 Jul;20(9):1352-60. PubMed PMID: 16816110. 9: Lampiasi N, Foderà D, D'Alessandro N, Cusimano A, Azzolina A, Tripodo C, Florena AM, Minervini MI, Notarbartolo M, Montalto G, Cervello M. The selective cyclooxygenase-1 inhibitor SC-560 suppresses cell proliferation and induces apoptosis in human hepatocellular carcinoma cells. Int J Mol Med. 2006 Feb;17(2):245-52. PubMed PMID: 16391822. 10: Teng XW, Davies NM. High-performance liquid chromatographic analysis of a selective cyclooxygenase-1 inhibitor SC-560 in rat serum: application to pharmacokinetic studies. J Pharm Biomed Anal. 2004 Sep 3;35(5):1143-7. PubMed PMID: 15336360. 11: Teng XW, Abu-Mellal AK, Davies NM. Formulation dependent pharmacokinetics, bioavailability and renal toxicity of a selective cyclooxygenase-1 inhibitor SC-560 in the rat. J Pharm Pharm Sci. 2003 May-Aug;6(2):205-10. PubMed PMID: 12935431. |
PubChem Compound | 4306515 |
Last Modified | Nov 11 2021 |
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